(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that combines a pyrazolo[3,4-b]pyridine core with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves several key steps:
Starting Material Preparation: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodinated using N-iodosuccinimide (NIS) to form an iodinated intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl).
Coupling Reaction: The protected intermediate is then coupled with pyrrolidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyrazolo[3,4-b]pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly affecting the pyrrolidine moiety.
Coupling Reactions: The compound can be involved in various coupling reactions, forming new C-C or C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with kinase enzymes. It binds to the active site of the kinase, inhibiting its activity. This inhibition can prevent the proliferation of cancer cells by blocking the signaling pathways that promote cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A core structure similar to the compound but without the bromine and pyrrolidine substituents.
Pyrazolo[3,4-b]pyridine derivatives: Various derivatives with different substituents that modify their biological activity.
Uniqueness
The uniqueness of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and the pyrrolidine ring enhances its ability to interact with specific biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-7-5-8-9(14-15-10(8)13-6-7)11(17)16-3-1-2-4-16/h5-6H,1-4H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWRTJRNAFBJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3C=C(C=NC3=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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